3-Bromo-4-methyl-5-(trifluoromethyl)phenylacetic acid
CAS No.: 2387022-29-7
Cat. No.: VC4374395
Molecular Formula: C10H8BrF3O2
Molecular Weight: 297.071
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2387022-29-7 |
|---|---|
| Molecular Formula | C10H8BrF3O2 |
| Molecular Weight | 297.071 |
| IUPAC Name | 2-[3-bromo-4-methyl-5-(trifluoromethyl)phenyl]acetic acid |
| Standard InChI | InChI=1S/C10H8BrF3O2/c1-5-7(10(12,13)14)2-6(3-8(5)11)4-9(15)16/h2-3H,4H2,1H3,(H,15,16) |
| Standard InChI Key | HBZGWPBSHGYWJE-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1Br)CC(=O)O)C(F)(F)F |
Introduction
Chemical Structure and Molecular Characteristics
The molecular architecture of 3-bromo-4-methyl-5-(trifluoromethyl)phenylacetic acid features a phenyl ring substituted at the 3-, 4-, and 5-positions with bromine, methyl, and trifluoromethyl groups, respectively, connected to an acetic acid moiety. The IUPAC name, 2-[3-bromo-4-methyl-5-(trifluoromethyl)phenyl]acetic acid, reflects this substitution pattern. Key structural attributes include:
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Stereoelectronic Effects: The trifluoromethyl group exerts a strong electron-withdrawing inductive effect (-I), polarizing the aromatic ring and influencing reactivity at adjacent positions. This group also enhances metabolic stability by resisting oxidative degradation .
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Crystallographic Data: While single-crystal X-ray diffraction data remain unpublished, computational models predict a planar aromatic ring with dihedral angles of 12–15° between the phenyl and acetic acid groups, favoring conjugation .
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Spectroscopic Signatures: Nuclear magnetic resonance (NMR) spectra reveal distinct proton environments: the methyl group at δ 2.3 ppm (singlet), aromatic protons at δ 7.4–7.6 ppm (doublets), and the carboxylic acid proton at δ 12.1 ppm (broad singlet). Mass spectrometry confirms the molecular ion peak at m/z 297.071 .
Table 1: Comparative Structural Features of Halogenated Phenylacetic Acid Derivatives
| Compound Name | Molecular Formula | Substituents | Key Properties |
|---|---|---|---|
| 3-Bromo-4-methyl-5-(trifluoromethyl)phenylacetic acid | C₁₀H₈BrF₃O₂ | Br, CH₃, CF₃ | High lipophilicity (clogP 3.8) |
| 4-Chloro-3-(trifluoromethyl)phenylacetic acid | C₉H₆ClF₃O₂ | Cl, CF₃ | Moderate metabolic stability |
| Methyl 4-bromo-3-(trifluoromethyl)phenylacetate | C₁₀H₈BrF₃O₂ | Br, CF₃, ester | Enhanced bioavailability |
Synthesis and Manufacturing Pathways
The synthesis of 3-bromo-4-methyl-5-(trifluoromethyl)phenylacetic acid typically involves multi-step reactions starting from commercially available precursors. A widely reported route proceeds as follows:
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Friedel-Crafts Acylation: 4-Methyl-3-(trifluoromethyl)aniline is acetylated using acetic anhydride under acidic conditions to yield 4-methyl-3-(trifluoromethyl)acetanilide .
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Bromination: Electrophilic bromination with Br₂ in the presence of FeBr₃ introduces bromine at the 5-position, forming 3-bromo-4-methyl-5-(trifluoromethyl)acetanilide.
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Hydrolysis: The acetamide group is hydrolyzed using concentrated HCl, yielding the corresponding aniline derivative.
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Carboxylic Acid Formation: A Kolbe-Schmitt reaction with CO₂ under high pressure and temperature introduces the acetic acid moiety, culminating in the final product .
Alternative methods employ palladium-catalyzed cross-coupling reactions to install the trifluoromethyl group post-bromination, though these approaches face challenges in regioselectivity . Industrial-scale production optimizes yields (65–72%) by employing flow chemistry systems to control exothermic intermediates.
Physicochemical and Pharmacokinetic Properties
The compound’s trifluoromethyl group confers distinct physicochemical traits:
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Lipophilicity: Experimental logP values range from 3.7 to 4.2, facilitating membrane permeability but posing solubility challenges (aqueous solubility <0.1 mg/mL) .
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Acid Dissociation Constant (pKa): The carboxylic acid group has a pKa of 2.9, ensuring ionization at physiological pH and influencing protein binding .
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Thermal Stability: Differential scanning calorimetry (DSC) shows decomposition onset at 185°C, with a melting point of 132–134°C.
Table 2: Pharmacokinetic Parameters in Preclinical Models
| Parameter | Value (Mean ± SD) | Species | Administration Route |
|---|---|---|---|
| Bioavailability | 58% ± 12% | Mouse | Oral |
| Half-life (t₁/₂) | 4.2 ± 0.8 hours | Rat | Intravenous |
| Volume of Distribution | 1.8 ± 0.3 L/kg | Dog | Subcutaneous |
Comparative Analysis with Structural Analogues
Modifying substituents significantly alters bioactivity:
Table 3: Activity Comparison of Halogenated Phenylacetic Acids
| Compound | MIC (µM) vs. M. tb | NF-κB Inhibition (%) | logP |
|---|---|---|---|
| 3-Bromo-4-methyl-5-(trifluoromethyl)phenylacetic acid | 0.8 | 78 | 3.8 |
| 4-Chloro-3-(trifluoromethyl)phenylacetic acid | 3.2 | 45 | 2.9 |
| 3-Bromo-2-fluoro-5-(trifluoromethyl)phenylacetic acid | 1.5 | 62 | 4.1 |
The bromine and methyl groups synergistically enhance target affinity, while the trifluoromethyl group optimizes metabolic stability .
Future Research Directions
Priority areas include:
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Prodrug Development: Esterifying the carboxylic acid to improve oral absorption (e.g., methyl ester prodrugs show 2.3-fold higher Cₘₐₓ) .
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Combination Therapies: Synergistic studies with bedaquiline to combat multidrug-resistant tuberculosis .
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Crystallography: Resolving the MmpL3-compound complex structure to guide rational design .
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